molecular formula C21H15N7S B10876062 2-[8,9-Dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole

2-[8,9-Dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole

Cat. No.: B10876062
M. Wt: 397.5 g/mol
InChI Key: WBGNOSHNSKTNIT-UHFFFAOYSA-N
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Description

2-[8,9-Dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple fused rings, including pyrrolo, triazolo, pyrimidine, and benzothiazole moieties. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8,9-Dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole typically involves multi-step reactions starting from simpler precursors. The key steps often include:

    Formation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core: This can be achieved through cyclization reactions involving appropriate pyrimidine and triazole derivatives.

    Introduction of the pyridyl group: This step may involve nucleophilic substitution or coupling reactions.

    Formation of the benzothiazole ring: This can be synthesized through cyclization reactions involving thiourea and appropriate aromatic aldehydes or ketones.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: Catalysts such as palladium or copper may be used to facilitate coupling reactions.

    Optimization of solvents and temperatures: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and controlled temperatures are often employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[8,9-Dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: May yield reduced derivatives with fewer double bonds or aromatic rings.

    Substitution: May yield substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

2-[8,9-Dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[8,9-Dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole involves its interaction with specific molecular targets. For example:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[8,9-Dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole is unique due to its combination of multiple fused rings, which may confer distinct biological activities and chemical properties. Its ability to inhibit specific enzymes and modulate signaling pathways makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H15N7S

Molecular Weight

397.5 g/mol

IUPAC Name

2-(11,12-dimethyl-4-pyridin-3-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl)-1,3-benzothiazole

InChI

InChI=1S/C21H15N7S/c1-12-13(2)28(21-24-15-7-3-4-8-16(15)29-21)19-17(12)20-25-18(26-27(20)11-23-19)14-6-5-9-22-10-14/h3-11H,1-2H3

InChI Key

WBGNOSHNSKTNIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CN=CC=C4)C5=NC6=CC=CC=C6S5)C

Origin of Product

United States

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